N-Desmethylparoxol
, is an organic compound with the CAS Number: 125224-43-3 . It has a molecular weight of 209.26 and its IUPAC name is [ (3S,4R)-4- (4-fluorophenyl)piperidin-3-yl]methanol
. It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . 1S/C12H16FNO/c13-11-3-1-9 (2-4-11)12-5-6-14-7-10 (12)8-15/h1-4,10,12,14-15H,5-8H2/t10-,12-/m0/s1
. This indicates that the compound has a fluorophenyl group attached to a piperidine ring, which in turn is attached to a methanol group.
This compound belongs to the class of piperidine derivatives, characterized by a six-membered ring containing nitrogen. Its systematic name reflects its structural features, which include a piperidine ring substituted with a fluorophenyl group and a hydroxymethyl group.
The synthesis of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol has been optimized through various methods to enhance yield and purity. A notable synthetic route involves the following steps:
This method has been documented in patent literature, highlighting improvements over traditional synthesis routes that may involve more complex or less efficient processes .
The molecular formula for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is , with a molecular weight of 209.26 g/mol. The structure features:
The stereochemistry (3S, 4R) indicates specific spatial arrangements of atoms that are crucial for its biological activity .
((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol participates in various chemical reactions:
The mechanism of action for ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol is closely linked to its role as a precursor for paroxetine. As an SSRI, paroxetine works by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in synaptic clefts. This action helps alleviate symptoms associated with mood disorders.
The specific stereochemistry (3S, 4R) enhances binding affinity to serotonin transporters compared to other isomers or analogs. This selectivity contributes to paroxetine's therapeutic effects and side effect profile .
The physical and chemical properties of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol include:
These properties suggest good potential for gastrointestinal absorption and bioavailability .
The primary application of ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol lies in its use as an intermediate in the pharmaceutical industry:
((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, also known as N-Desmethylparoxol (CAS 125224-43-3), emerged as a critical intermediate during the late 20th-century development of paroxetine, a selective serotonin reuptake inhibitor first approved for clinical use in 1992. This compound gained significance as synthetic chemists sought efficient routes to paroxetine’s trans-3,4-disubstituted piperidine core, which demanded precise stereochemical control. Early synthetic approaches relied on resolution techniques or chiral auxiliaries, resulting in multi-step sequences with low overall yields and cumbersome purification requirements [3] [9]. The structural complexity arises from the cis-relationship between the 4-aryl substituent and the 3-hydroxymethyl group when viewed on the piperidine chair, but the trans-stereochemistry designation refers to their relative configuration across the ring system—a critical distinction enabling optimal binding to the serotonin transporter protein [7]. By the early 2000s, the intermediate’s importance was solidified through its identification as a process-related impurity in paroxetine hydrochloride, necessitating rigorous analytical controls and further stimulating research into stereoselective syntheses [3].
This compound serves as the pivotal penultimate precursor in paroxetine manufacturing, where its secondary amine functionality undergoes N-methylation to yield the final active pharmaceutical ingredient. Its value stems from three key attributes:
Traditional batch synthesis faced challenges in scalability and safety, particularly during high-pressure hydrogenations or pyrophoric reagent use. These limitations catalyzed innovation in continuous flow chemistry. Kappe and colleagues achieved a breakthrough in 2019 by developing a solvent-free, organocatalytic flow process combining conjugate addition, reductive amination, lactamization, and reduction in a telescoped sequence. This method produced multigram quantities per hour (>5 g/h) with exceptional stereocontrol (diastereomeric excess >98%), demonstrating significant advantages in productivity and waste reduction compared to batch protocols [4] [10]. The immobilized organocatalyst (derived from Cinchona alkaloids) remained stable under flow conditions, eliminating metal contamination risks and enabling reagent recycling [4].
Table 1: Comparative Synthesis Metrics for ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol
Synthesis Method | Scale | Yield (%) | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Classical Batch Resolution | 100 g | 28 | 90% de | Low equipment requirements |
Catalytic Asymmetric Batch | 500 g | 65 | 95% ee | Improved atom economy |
Continuous Flow Organocatalysis | Multigram/hour | 82 | >98% de | Solvent-free, high throughput |
The molecular architecture of ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol embodies three structural motifs critical for selective serotonin reuptake inhibitor efficacy:
Computational analyses reveal favorable drug-like properties, including high gastrointestinal absorption (97%) and blood-brain barrier penetration (log BB = 0.65), aligning with the pharmacokinetic profile of marketed selective serotonin reuptake inhibitors [2]. The topological polar surface area (32.26 Ų) and moderate lipophilicity strike an optimal balance for central nervous system activity, as validated through comparative molecular field analysis with paroxetine analogs [2] .
Table 2: Key Physicochemical and Pharmacokinetic Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₆FNO | Satisfies rule-of-five criteria |
Molecular Weight | 209.26 g/mol | Below 500 Da threshold for CNS drugs |
Topological Polar Surface Area | 32.26 Ų | Facilitates blood-brain barrier permeation |
Consensus Log P | 1.96 | Optimal for membrane permeability |
H-bond Donors/Acceptors | 2/3 | Supports solubility and target engagement |
CYP2D6 Inhibition | Predicted positive | Relevant to drug-drug interaction profiling |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0